molecular formula C16H14N2O5 B5705705 (4-Acetamidophenyl) 3-methyl-4-nitrobenzoate

(4-Acetamidophenyl) 3-methyl-4-nitrobenzoate

Cat. No.: B5705705
M. Wt: 314.29 g/mol
InChI Key: SWPYJOOVJRRNBY-UHFFFAOYSA-N
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Description

(4-Acetamidophenyl) 3-methyl-4-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of an acetamidophenyl group and a nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Acetamidophenyl) 3-methyl-4-nitrobenzoate typically involves the esterification of 4-acetamidophenol with 3-methyl-4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Acetamidophenyl) 3-methyl-4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitrobenzoic acid derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted acetamidophenyl derivatives.

Scientific Research Applications

(4-Acetamidophenyl) 3-methyl-4-nitrobenzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Acetamidophenyl) 3-methyl-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetamido group can form hydrogen bonds with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-nitrobenzoate: Similar in structure but lacks the acetamidophenyl group.

    Ethyl 4-nitrobenzoate: Similar in structure but has an ethyl ester instead of the acetamidophenyl group.

    4-Nitrobenzaldehyde: Contains a nitro group but has an aldehyde functional group instead of the ester.

Uniqueness

(4-Acetamidophenyl) 3-methyl-4-nitrobenzoate is unique due to the presence of both the acetamidophenyl and nitrobenzoate moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in simpler analogs.

Properties

IUPAC Name

(4-acetamidophenyl) 3-methyl-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-10-9-12(3-8-15(10)18(21)22)16(20)23-14-6-4-13(5-7-14)17-11(2)19/h3-9H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPYJOOVJRRNBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC2=CC=C(C=C2)NC(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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